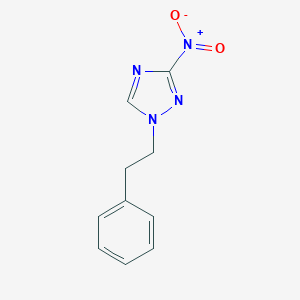
1-(1,3-benzodioxol-5-ylmethyl)-3-(9H-xanthen-9-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N’-(9H-xanthen-9-yl)urea is a synthetic organic compound characterized by the presence of a benzodioxole moiety and a xanthene group linked through a urea functional group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 1,3-benzodioxole and 9H-xanthene.
Formation of Urea Linkage: The key step involves the formation of the urea linkage between the benzodioxole and xanthene moieties. This can be achieved through the reaction of an isocyanate derivative of one of the starting materials with an amine derivative of the other.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained between 0°C and room temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(9H-xanthen-9-yl)urea would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of high-purity starting materials and solvents is crucial to minimize impurities.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and xanthene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe due to the xanthene moiety, which is known for its fluorescence properties.
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with urea derivatives.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
Dyes and Pigments: The xanthene group can be modified to produce dyes and pigments with specific color properties.
Sensors: Used in the development of chemical sensors due to its ability to undergo specific reactions that can be detected optically or electronically.
作用機序
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-N’-(9H-xanthen-9-yl)urea exerts its effects depends on its application. In biological systems, it may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The benzodioxole and xanthene moieties can engage in π-π stacking interactions with aromatic residues in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N’-(9H-fluoren-9-yl)urea: Similar structure but with a fluorene group instead of xanthene.
N-(1,3-benzodioxol-5-ylmethyl)-N’-(9H-carbazol-9-yl)urea: Contains a carbazole moiety instead of xanthene.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N’-(9H-xanthen-9-yl)urea is unique due to the combination of the benzodioxole and xanthene groups, which impart distinct electronic and steric properties. This combination can influence its reactivity and interaction with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C22H18N2O4/c25-22(23-12-14-9-10-19-20(11-14)27-13-26-19)24-21-15-5-1-3-7-17(15)28-18-8-4-2-6-16(18)21/h1-11,21H,12-13H2,(H2,23,24,25) |
InChIキー |
VCRGUIIMXLRDNX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B249366.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)

![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)

![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)



![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)


